molecular formula C9H11BrN4 B1383120 5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine CAS No. 1956367-04-6

5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine

Cat. No.: B1383120
CAS No.: 1956367-04-6
M. Wt: 255.11 g/mol
InChI Key: BBIKXCYIFBVUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine is a heterocyclic compound that belongs to the pyrazolo[4,3-b]pyridine family. This compound is characterized by a bromine atom at the 5-position, a trimethyl group at the nitrogen atoms, and an amine group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Future Directions

The future directions for “5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine” and related compounds lie in their potential as TRK inhibitors . These compounds could be further explored for their potential in the treatment of cancers caused by the continuous activation and overexpression of TRKs .

Biochemical Analysis

Biochemical Properties

5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that include TRKA, TRKB, and TRKC, which are involved in the proliferation, differentiation, and survival of cells . This compound has been shown to inhibit the activity of TRKA, thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment, where overexpression and continuous activation of TRKs are common.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cell lines, including Km-12 and MCF-7 . The compound’s impact on cell signaling pathways, such as Ras/Erk and PI3K/Akt, leads to alterations in gene expression and cellular metabolism, ultimately resulting in reduced cell viability and increased apoptosis . These effects underscore the compound’s potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the kinase domain of TRKA . This binding inhibits the phosphorylation of the kinase domain, thereby preventing the activation of downstream signaling pathways . Additionally, the compound’s selectivity for TRKA over other kinases suggests a specific mechanism of action that minimizes off-target effects . This specificity is crucial for the development of targeted therapies with reduced side effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated good plasma stability and low degradation rates, making it a viable candidate for prolonged studies . Long-term exposure to the compound in vitro has shown sustained inhibition of cell proliferation and consistent induction of apoptosis, indicating its potential for chronic treatment regimens .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes . The compound exhibits low inhibitory activity towards most cytochrome P450 isoforms, except for CYP2C9 . This interaction suggests that the compound may affect the metabolism of other drugs processed by CYP2C9, necessitating careful consideration in combination therapies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic efficacy . The compound’s ability to accumulate in tumor tissues further supports its potential as an anti-cancer agent .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with TRKA . This localization is crucial for its inhibitory activity, as it allows the compound to effectively bind to the kinase domain of TRKA . Additionally, the compound’s structure may include targeting signals that direct it to specific cellular compartments, enhancing its specificity and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Properties

IUPAC Name

5-bromo-N,N,1-trimethylpyrazolo[4,3-b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4/c1-13(2)7-4-8(10)12-6-5-11-14(3)9(6)7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIKXCYIFBVUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C=C2N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine
Reactant of Route 3
5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine
Reactant of Route 4
Reactant of Route 4
5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine
Reactant of Route 5
5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine
Reactant of Route 6
5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.